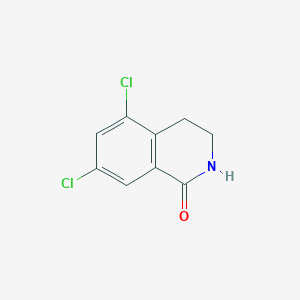

5,7-DICHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEJGYJUSCLONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696151 | |

| Record name | 5,7-Dichloro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-81-4 | |

| Record name | 5,7-Dichloro-3,4-dihydro-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dichloro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules with a diverse range of biological activities.[1] This core structure is a cornerstone in medicinal chemistry, forming the basis for developing agents targeting a variety of pathological conditions, including cancer, microbial infections, and neurological disorders.[2][3] 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one (CAS No: 885273-81-4) is a halogenated derivative of this important scaffold. The introduction of chlorine atoms onto the aromatic ring can significantly modulate the compound's physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of novel therapeutic agents and a subject of interest for structure-activity relationship (SAR) studies.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering insights for its utilization in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 885273-81-4 | [5] |

| Molecular Formula | C₉H₇Cl₂NO | [6] |

| Molecular Weight | 216.06 g/mol | [6] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Melting Point | Not available in the public domain. | |

| Boiling Point | Not available in the public domain. | |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. | Inferred from related compounds |

Synthesis and Mechanistic Insights

The synthesis of 3,4-dihydroisoquinolin-1(2H)-ones is well-documented, with the Bischler-Napieralski reaction being a prominent and versatile method.[7][8][9][10][11] This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a condensing agent. For the synthesis of this compound, a plausible synthetic route would start from 3,5-dichlorophenethylamine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Representative Bischler-Napieralski Cyclization

The following is a generalized protocol based on established procedures for the synthesis of related 3,4-dihydroisoquinolin-1-ones.[8][9]

Step 1: Acylation of 3,5-Dichlorophenethylamine

-

To a solution of 3,5-dichlorophenethylamine (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents).

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3,5-dichlorophenethyl)acetamide.

Step 2: Intramolecular Cyclization

-

To the crude N-(3,5-dichlorophenethyl)acetamide, add phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) as the condensing agent.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., concentrated ammonia solution or saturated NaHCO₃).

-

Extract the product with an organic solvent such as ethyl acetate or DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality in Experimental Choices:

-

The use of a non-nucleophilic base like triethylamine in the acylation step is crucial to prevent side reactions with acetyl chloride.

-

The choice of condensing agent in the cyclization step can influence the reaction outcome. POCl₃ is a strong dehydrating agent, while PPA can also act as a non-nucleophilic acid catalyst.[8]

-

Careful temperature control during the quenching of the cyclization reaction is essential due to the exothermic nature of the process.

Other synthetic strategies for the 3,4-dihydroisoquinolin-1(2H)-one scaffold include the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[12][13][14]

Spectroscopic Characterization (Predicted)

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons: Two singlets or narrowly coupled doublets in the aromatic region (δ 7.0-8.0 ppm).- Methylene protons (-CH₂-CH₂-): Two triplets corresponding to the protons at C3 and C4 (δ 2.5-3.5 ppm).- Amide proton (-NH-): A broad singlet (δ 6.0-8.0 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl carbon (-C=O): A signal in the downfield region (δ 160-170 ppm).- Aromatic carbons: Signals in the aromatic region (δ 120-140 ppm), with quaternary carbons attached to chlorine showing distinct shifts.- Methylene carbons (-CH₂-CH₂-): Two signals in the aliphatic region (δ 25-45 ppm). |

| FTIR (cm⁻¹) | - N-H stretch: A broad absorption band around 3200-3400 cm⁻¹.- C=O stretch (amide I): A strong absorption band around 1650-1680 cm⁻¹.- C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.- C-Cl stretch: Absorptions in the fingerprint region (below 1000 cm⁻¹). |

| Mass Spectrometry | - Molecular ion (M⁺): A peak corresponding to the molecular weight (216.06 g/mol ) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).- Fragmentation: Expect fragmentation patterns involving the loss of CO, Cl, and cleavage of the dihydroisoquinoline ring. |

Reactivity and Stability

The reactivity of this compound is governed by the lactam functionality and the dichlorinated aromatic ring.

Caption: Key reactivity sites of this compound.

-

N-Alkylation/Acylation: The nitrogen atom of the lactam can be alkylated or acylated using appropriate electrophiles under basic conditions. This provides a convenient handle for further functionalization.

-

Lactam Reduction: The amide carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding the corresponding 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

-

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the two chlorine atoms and the lactam ring deactivates the aromatic ring towards electrophilic substitution. However, under forcing conditions, further substitution might be possible, with the position of substitution directed by the existing substituents.

The compound is expected to be stable under standard laboratory conditions. However, it may be sensitive to strong acids, bases, and oxidizing agents.

Applications in Research and Drug Discovery

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The broader 3,4-dihydroisoquinolin-1(2H)-one scaffold has been explored for various biological activities:

-

Anticancer Agents: Derivatives of this scaffold have shown promise as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a target in non-Hodgkin's lymphoma.[2]

-

Antioomycete Activity: Certain derivatives have demonstrated potent activity against the plant pathogen Pythium recalcitrans, suggesting potential applications in agriculture.[1][15]

-

General Uses: The title compound is used in the preparation of cyclic benzolactams through electrophilic aromatic substitution reactions of carbamoyl cations. It also has potential as an agent for enhancing stress tolerance in plants.[5][15]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.[16]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[16]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[16]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[16]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.

It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its dichlorinated 3,4-dihydroisoquinolin-1(2H)-one core provides a versatile platform for the development of novel compounds with diverse biological activities. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview of its expected properties, synthesis, and potential applications based on the well-established chemistry of its structural class. Further research into the specific properties and biological activities of this compound is warranted to fully unlock its potential in drug discovery and other scientific disciplines.

References

Sources

- 1. carlroth.com [carlroth.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. 5,7-Dichloro-3,4-dihydroisoquinolin-1(2H)-one | C9H7Cl2NO | CID 53408048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. Bischler-Napieralski Reaction [organic-chemistry.org]

- 9. organicreactions.org [organicreactions.org]

- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 12. Solid-phase and solution-phase parallel synthesis of tetrahydro-isoquinolines via Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. organicreactions.org [organicreactions.org]

- 15. This compound | 885273-81-4 [chemicalbook.com]

- 16. capotchem.com [capotchem.com]

An In-Depth Technical Guide to the Synthesis of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one: A Key Intermediate in Modern Drug Discovery

Abstract

The 3,4-dihydro-2H-isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted introduction of substituents on the aromatic ring, such as the dichloro substitution pattern at the 5 and 7 positions, offers a powerful tool for modulating the pharmacological properties of these molecules. This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one, a key building block for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a deep dive into the mechanistic rationale and critical process parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of the this compound Scaffold

The isoquinoline and its reduced derivatives are fundamental heterocyclic motifs found in a vast array of natural products and synthetic pharmaceuticals. Their rigid framework and ability to present substituents in a well-defined three-dimensional space make them ideal scaffolds for interacting with biological targets. The 3,4-dihydro-2H-isoquinolin-1-one core, in particular, has garnered significant attention due to its presence in molecules with a wide spectrum of therapeutic applications, including but not limited to oncology, neuroscience, and infectious diseases.

The introduction of a 5,7-dichloro substitution pattern on this scaffold serves several critical functions in drug design. The electron-withdrawing nature of the chlorine atoms can significantly alter the electronic properties of the aromatic ring, influencing pKa, metabolic stability, and receptor-binding interactions. Furthermore, the lipophilicity imparted by the chlorine atoms can enhance membrane permeability and oral bioavailability. Consequently, this compound represents a highly valuable intermediate for the synthesis of targeted therapies with potentially improved pharmacokinetic and pharmacodynamic profiles.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthesis of this compound can be envisioned through a retrosynthetic approach that disconnects the lactam ring. The most strategically sound disconnection is at the C4-C4a bond, which points to an intramolecular Friedel-Crafts-type acylation as the key ring-forming step. This leads back to a suitably functionalized N-acyl phenylethylamine precursor.

Figure 1: Retrosynthetic analysis of this compound.

This retrosynthetic analysis reveals a convergent and practical two-step synthetic sequence:

-

Amide Formation: Acylation of the commercially available (3,5-dichlorophenyl)ethylamine with chloroacetyl chloride. This reaction forms the crucial N-(chloroacetyl)-2-(3,5-dichlorophenyl)ethylamine intermediate.

-

Intramolecular Cyclization: An intramolecular Friedel-Crafts acylation of the intermediate, promoted by a suitable Lewis acid, to construct the desired 3,4-dihydro-2H-isoquinolin-1-one ring system.

This strategy is advantageous due to the accessibility of the starting materials and the generally high-yielding nature of the individual transformations.

Mechanistic Insights and Rationale for Experimental Choices

A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

Step 1: N-Acylation of (3,5-dichlorophenyl)ethylamine

The formation of the amide bond between (3,5-dichlorophenyl)ethylamine and chloroacetyl chloride is a classic nucleophilic acyl substitution. The primary amine of the phenylethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine. The role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic. The choice of an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to avoid side reactions with the highly reactive acyl chloride.[1]

Step 2: Intramolecular Friedel-Crafts Acylation

The key ring-closing step is an intramolecular Friedel-Crafts acylation. This reaction is a powerful tool for the formation of cyclic ketones from aromatic compounds. In this case, the N-(chloroacetyl) group is the acylating agent, and the electron-rich (despite the deactivating chloro groups) benzene ring of the phenylethylamine moiety is the nucleophile.

The reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA). The Lewis acid coordinates to the carbonyl oxygen of the amide and the chlorine of the chloroacetyl group, increasing the electrophilicity of the acylating species and facilitating the intramolecular attack by the aromatic ring. The two chlorine atoms on the aromatic ring are meta-directing, and while they are deactivating, the ortho position to the ethylamine substituent remains sufficiently nucleophilic for the intramolecular cyclization to occur. For substrates with deactivating groups, more forcing conditions, such as refluxing in the presence of a strong dehydrating agent like phosphorus pentoxide (P₂O₅) in conjunction with a chlorinating agent like phosphorus oxychloride (POCl₃), can be effective.[2][3]

Figure 2: Simplified reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precaution: This synthesis involves the use of corrosive and hazardous chemicals. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Reagents

| Reagent/Solvent | Grade | Supplier |

| (3,5-dichlorophenyl)ethylamine | ≥98% | Commercially Available |

| Chloroacetyl chloride | ≥98% | Commercially Available |

| Triethylamine | ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99% | Commercially Available |

| Hydrochloric Acid (HCl) | 37% aqueous solution | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Prepared in-house |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |

| Ethyl Acetate | Reagent Grade | Commercially Available |

| Hexanes | Reagent Grade | Commercially Available |

Step 1: Synthesis of N-(chloroacetyl)-2-(3,5-dichlorophenyl)ethylamine

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (3,5-dichlorophenyl)ethylamine (10.0 g, 52.6 mmol) and anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (8.8 mL, 63.1 mmol, 1.2 eq.) to the stirred solution.

-

In a separate dropping funnel, prepare a solution of chloroacetyl chloride (4.6 mL, 57.9 mmol, 1.1 eq.) in anhydrous dichloromethane (20 mL).

-

Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

-

Upon completion, quench the reaction by adding 50 mL of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude N-(chloroacetyl)-2-(3,5-dichlorophenyl)ethylamine can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (14.0 g, 105.2 mmol, ~2.0 eq. based on the starting amine).

-

Carefully add anhydrous dichloromethane (150 mL) to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve the crude N-(chloroacetyl)-2-(3,5-dichlorophenyl)ethylamine (from the previous step, assuming ~52.6 mmol) in anhydrous dichloromethane (50 mL).

-

Add the solution of the amide dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, slowly warm the reaction mixture to reflux and maintain reflux for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of crushed ice, followed by 1 M HCl (100 mL). Caution: This quenching process is highly exothermic.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Analytical Method | Expected Results |

| ¹H NMR | Aromatic protons in the range of 7.0-7.5 ppm. Two triplet-like signals for the methylene groups (-CH₂-CH₂-) in the dihydroisoquinolinone ring, typically around 3.0-3.8 ppm. A broad singlet for the N-H proton. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the two methylene carbons, and the carbonyl carbon (typically >160 ppm). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₉H₇Cl₂NO, with the characteristic isotopic pattern for two chlorine atoms. |

| Melting Point | A sharp melting point range, indicative of high purity. |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently access this valuable intermediate, thereby facilitating the development of novel and potentially life-saving therapeutics. The self-validating nature of the described protocols, grounded in well-established chemical transformations, ensures a high degree of reproducibility, a cornerstone of successful drug discovery and development programs.

References

Whitepaper: The Pivotal Role of PARP Inhibition in Oncology and the Synthetic Gateway of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one

Introduction

In the landscape of modern drug discovery, the journey from a simple chemical scaffold to a life-saving therapeutic is both intricate and fascinating.[1][2][3] This guide delves into the profound mechanism of action of a clinically significant class of anticancer agents: Poly (ADP-ribose) polymerase (PARP) inhibitors. Our exploration begins with a seemingly unassuming molecule, 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one, a key synthetic intermediate that serves as a gateway to the creation of potent PARP inhibitors like Talazoparib.[4][5] While this compound does not possess a known biological mechanism of action in its own right, its importance lies in its role as a foundational building block in the synthesis of these targeted therapies. This whitepaper will elucidate the sophisticated mechanism of PARP inhibitors, their development, and the experimental methodologies used to validate their function, thereby providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical area of oncology.

The Central Role of PARP in DNA Damage Repair

The Poly (ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1 and PARP2, are crucial players in the cellular response to DNA damage.[6][7] These enzymes act as molecular sensors for DNA single-strand breaks (SSBs). Upon detecting a break, PARP proteins bind to the damaged DNA and catalyze the synthesis of long chains of poly (ADP-ribose) (PAR) on themselves and other nearby nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[8][9]

The Core Mechanism of Action: Synthetic Lethality

The therapeutic efficacy of PARP inhibitors is elegantly explained by the concept of "synthetic lethality". This occurs when the combination of two genetic or chemical perturbations leads to cell death, while either perturbation on its own is viable. In the context of cancer therapy, PARP inhibitors exploit this principle in tumors with pre-existing defects in other DNA repair pathways, most notably the homologous recombination (HR) pathway, which is responsible for repairing DNA double-strand breaks (DSBs).[8]

A significant portion of hereditary breast and ovarian cancers are associated with mutations in the BRCA1 and BRCA2 genes, which are essential components of the HR pathway.[10] In cancer cells with mutated BRCA genes, the HR pathway is compromised, making them heavily reliant on the PARP-mediated BER pathway to repair DNA damage and maintain genomic integrity.

When these BRCA-deficient cancer cells are treated with a PARP inhibitor, the BER pathway is also blocked.[11] Consequently, unrepaired single-strand breaks accumulate and are converted into more lethal double-strand breaks during DNA replication. Without a functional HR pathway to repair these DSBs, the cancer cells experience catastrophic genomic instability, leading to cell cycle arrest and apoptosis.[8] Normal, healthy cells, which have a functional HR pathway, are less affected by PARP inhibition as they can still repair DSBs, providing a therapeutic window for targeting cancer cells.[8]

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.

A Deeper Dive: PARP Trapping

More recent research has revealed a second, crucial mechanism of action for PARP inhibitors: PARP trapping .[12] Beyond simply inhibiting the enzymatic activity of PARP, these drugs can also "trap" the PARP protein on the DNA at the site of a single-strand break. This trapped PARP-DNA complex is itself a bulky lesion that obstructs DNA replication and transcription, leading to the formation of double-strand breaks.[6] This trapping effect is a key contributor to the cytotoxicity of PARP inhibitors and can even be effective in cancer cells without BRCA mutations, broadening their potential clinical applications.[12]

From Intermediate to Inhibitor: The Synthesis of Talazoparib

The journey from a simple chemical building block to a potent therapeutic is exemplified by the synthesis of the PARP inhibitor Talazoparib. While a detailed, multi-step synthesis is beyond the scope of this guide, it is important to recognize the role of foundational molecules. A key step in the synthesis of the core structure of Talazoparib and other related PARP inhibitors involves intermediates derived from isoquinolinone scaffolds.[4][5] The specific stereochemistry and functional groups of these intermediates are critical for the final drug's ability to bind effectively to the PARP enzyme. The development of efficient synthetic routes for these complex molecules is a significant achievement in medicinal chemistry.[13]

Experimental Validation of PARP Inhibitor Activity

The characterization of PARP inhibitors requires a suite of robust in vitro and cell-based assays.

In Vitro PARP Activity Assays

These assays directly measure the enzymatic activity of purified PARP enzymes. A common method is a colorimetric or chemiluminescent ELISA-based assay.[14][15]

Protocol: Colorimetric PARP Activity Assay

-

Plate Coating: Coat a 96-well plate with histone proteins, which are substrates for PARP.

-

Reaction Mixture: Add a reaction buffer containing the PARP enzyme, the test inhibitor at various concentrations, and biotinylated NAD+.

-

Incubation: Incubate the plate to allow the PARP-mediated PARylation of the histones.

-

Detection: Add streptavidin-HRP (horseradish peroxidase) which binds to the biotinylated PAR chains.

-

Substrate Addition: Add a colorimetric HRP substrate. The intensity of the color produced is proportional to the PARP activity.

-

Measurement: Read the absorbance using a plate reader. A decrease in signal in the presence of the inhibitor indicates its potency.[16]

| Assay Type | Principle | Throughput | Signal Stability | Cost |

| Colorimetric | Enzyme-linked color development | Moderate | High | Low |

| Chemiluminescent | Enzyme-linked light emission | High | Moderate | Moderate |

| TR-FRET | Time-resolved fluorescence resonance energy transfer | High | High | High |

| Fluorescence Polarization | Change in polarization of fluorescently labeled substrate | High | High | High |

Table 1: Comparison of In Vitro PARP Assay Formats. [14]

Caption: Workflow for a colorimetric PARP activity assay.

Cell-Based Assays

Cell-based assays are essential to confirm that the inhibitor is active in a cellular context.

Protocol: Cell Viability Assay in BRCA-mutant Cancer Cells

-

Cell Seeding: Seed BRCA1 or BRCA2 mutant cancer cells (e.g., MDA-MB-436) and wild-type control cells in 96-well plates.

-

Compound Treatment: Treat the cells with a serial dilution of the PARP inhibitor.

-

Incubation: Incubate the cells for a period of time (e.g., 72 hours) to allow the compound to exert its effect.

-

Viability Assessment: Add a viability reagent (e.g., resazurin or a tetrazolium salt like MTS) that is converted to a fluorescent or colored product by metabolically active cells.

-

Measurement: Measure the fluorescence or absorbance. A decrease in signal indicates reduced cell viability.[7]

-

Data Analysis: Plot the cell viability against the inhibitor concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Clinical Significance and Future Directions

Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have received FDA approval for the treatment of various cancers, primarily ovarian, breast, prostate, and pancreatic cancers with BRCA mutations.[10][17][18] The clinical success of these agents has been a landmark in personalized medicine.

Current and future research in this field is focused on:

-

Expanding Indications: Investigating the efficacy of PARP inhibitors in other tumor types with HR deficiencies beyond BRCA mutations.[19]

-

Combination Therapies: Exploring the synergistic effects of PARP inhibitors with other anticancer agents, such as chemotherapy, immunotherapy, and other targeted therapies.[11]

-

Overcoming Resistance: Understanding and developing strategies to overcome acquired resistance to PARP inhibitors, which is a significant clinical challenge.[18]

Conclusion

The development of PARP inhibitors represents a triumph of rational drug design, rooted in a deep understanding of DNA repair mechanisms. While the journey of a drug from a simple chemical intermediate like this compound to a clinically approved therapeutic is complex, the impact of these agents on cancer treatment is undeniable. The principle of synthetic lethality, coupled with the potent trapping of PARP on DNA, has provided a powerful new weapon in the fight against cancers with specific molecular vulnerabilities. As research continues to unravel the full potential of PARP inhibition, we can anticipate even broader applications and improved outcomes for cancer patients in the years to come.

References

-

Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]

-

Cancer Research UK. (n.d.). PARP Inhibitors | Targeted cancer drugs. [Link]

-

Pilie, P. G., Gay, C. M., & Byers, L. A. (2017). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 8, 763. [Link]

-

Pharmacy Times. (2023). Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. [Link]

-

Patsnap. (2024). What are PARP inhibitors and how do they work?. [Link]

-

Li, M., & Liu, J. (2019). Current status and future prospects of PARP inhibitor clinical trials in ovarian cancer. Journal of Hematology & Oncology, 12(1), 1-13. [Link]

-

MD Anderson Cancer Center. (2024). What are PARP inhibitors?. [Link]

-

v-JAYS. (2023). Novel PARPi + ARPi therapeutic combinations in 1L mCRPC: findings from clinical trials. [Link]

-

Lee, J. M. (2020). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 12(10), 2885. [Link]

-

BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

-

Giansanti, V., & Grolmus, J. (2015). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. MethodsX, 2, 348–361. [Link]

-

Wang, Y., et al. (2019). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 24(12), 2296. [Link]

- Google Patents. (n.d.). WO2017215166A1 - Synthesis of parpinhibitor talazoparib.

-

Zhang, Y., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 374. [Link]

-

PubMed. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]

-

Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335–357. [Link]

-

El-Damasy, D. A., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(19), 6594. [Link]

-

ResearchGate. (2025). (PDF) Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. [Link]

-

Zandarova, S. A., & Ovchinnikov, L. P. (2016). PARP1 Inhibitors: antitumor drug design. Acta Naturae, 8(3), 29–41. [Link]

-

PubChem. (n.d.). 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. [Link]

-

Wang, W., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(9), 1221. [Link]

-

de la Torre, D. J., & Lavilla, R. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 27(13), 4001. [Link]

-

PubMed. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. [Link]

-

PubMed. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. [Link]

-

Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385–394. [Link]

-

Cambridge Healthtech Institute. (n.d.). Drug Discovery Chemistry. [Link]

Sources

- 1. diposit.ub.edu [diposit.ub.edu]

- 2. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 4. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]

- 5. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 9. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancerresearchuk.org [cancerresearchuk.org]

- 11. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents [mdpi.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. PARP Universal Colorimetric Assay: R&D Systems [rndsystems.com]

- 16. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmacytimes.com [pharmacytimes.com]

Unlocking the Therapeutic Potential of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one: A Technical Guide for Preclinical Investigation

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-2H-isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology to neuroscience.[1] This technical guide focuses on a specific, yet underexplored derivative, 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one . While direct biological data for this compound is limited, its structural features suggest significant therapeutic potential, particularly as an anticancer agent through mechanisms such as PARP inhibition and modulation of key cellular signaling pathways. This document provides a comprehensive framework for the systematic investigation of its biological activity, from initial in vitro screening to mechanistic elucidation and preliminary in vivo assessment. Our objective is to equip researchers with the foundational knowledge and detailed protocols necessary to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Isoquinolinone Scaffold and the Rationale for Investigation

The 1,2,3,4-tetrahydroisoquinoline (THIQ) and its oxidized counterpart, 3,4-dihydro-2H-isoquinolin-1-one, are core components of many natural alkaloids and synthetic molecules with a broad spectrum of biological activities.[2] Derivatives have demonstrated antitumor, antitubercular, antibacterial, and anti-inflammatory properties.[2] The versatility of this scaffold lies in its rigid, bicyclic structure which allows for precise spatial orientation of substituents to interact with various biological targets.

The subject of this guide, this compound, presents a unique substitution pattern. The presence of two chlorine atoms at positions 5 and 7 is anticipated to significantly modulate its electronic properties and steric profile, potentially enhancing its binding affinity and specificity for target proteins. Halogenation is a common strategy in medicinal chemistry to improve metabolic stability and cell permeability. Given the established anticancer activities of related isoquinoline derivatives, a primary hypothesis is that this compound may function as a potent modulator of cancer cell proliferation and survival.[3]

Notably, the isoquinoline core is a key feature of known inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA single-strand break repair.[4] PARP inhibitors have emerged as a successful class of targeted therapies for cancers with deficiencies in DNA repair, such as those with BRCA1/2 mutations.[4][5] The structural similarity of our lead compound to known PARP inhibitors provides a compelling starting point for our investigation.

Proposed Mechanism of Action and Key Research Questions

Based on the available literature for related compounds, we propose that this compound may exert its biological effects through one or more of the following mechanisms:

-

PARP Inhibition: The lactam structure mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes. The dichloro-substitution may enhance binding to the catalytic domain.

-

NF-κB Pathway Inhibition: A related compound, 6,7-dihydroxy-3,4-dihydroisoquinoline, has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation in cancer.

-

Modulation of other Kinase Pathways: The isoquinolinone scaffold can be adapted to target a variety of kinases involved in cancer progression.

This leads to our primary research questions:

-

Does this compound exhibit cytotoxic or cytostatic activity against a panel of human cancer cell lines?

-

Is the compound a direct inhibitor of PARP-1 and/or PARP-2 activity?

-

Does it modulate the NF-κB signaling pathway in cancer cells?

-

What are the downstream cellular consequences of target engagement (e.g., apoptosis, cell cycle arrest, DNA damage accumulation)?

Experimental Roadmap for Biological Characterization

The following sections outline a step-by-step experimental plan to systematically evaluate the biological activity of this compound.

Phase 1: In Vitro Anticancer Activity Screening

The initial phase focuses on determining the compound's general anticancer potential across a diverse range of cancer types.

Experimental Protocol: Cell Viability and Cytotoxicity Assays

-

Cell Line Panel: A panel of human cancer cell lines should be selected to represent various cancer types, including but not limited to:

-

Breast Cancer: MCF-7 (ER+), MDA-MB-231 (Triple-Negative)

-

Ovarian Cancer: OVCAR-3, SKOV-3

-

Prostate Cancer: PC-3, LNCaP

-

Lung Cancer: A549, H1299

-

A non-cancerous cell line (e.g., MCF-10A) should be included to assess cancer cell selectivity.

-

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of working concentrations (e.g., 0.01 µM to 100 µM).

-

Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with the serially diluted compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known PARP inhibitor like Olaparib or a general cytotoxic agent like Doxorubicin).

-

Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Summary of IC50 Values

| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Positive Control (e.g., Olaparib) |

| MCF-7 | Breast (ER+) | To be determined | To be determined |

| MDA-MB-231 | Breast (TNBC) | To be determined | To be determined |

| OVCAR-3 | Ovarian | To be determined | To be determined |

| PC-3 | Prostate | To be determined | To be determined |

| A549 | Lung | To be determined | To be determined |

| MCF-10A | Non-cancerous | To be determined | To be determined |

Phase 2: Mechanistic Elucidation

Based on the results from Phase 1, the next step is to investigate the underlying mechanism of action in the most sensitive cell lines.

Workflow for Mechanistic Studies

Caption: Hypothesized mechanism of action via PARP and NF-κB inhibition.

Conclusion and Future Directions

This technical guide outlines a comprehensive and logical strategy for the initial biological evaluation of this compound. The proposed experiments are designed to efficiently assess its anticancer potential and elucidate its primary mechanism of action. Positive results from this preclinical investigation, particularly the confirmation of potent and selective PARP and/or NF-κB inhibition, would provide a strong rationale for further lead optimization, advanced in vivo studies in animal models, and ultimately, its development as a novel therapeutic agent. The unique dichlorinated isoquinolinone scaffold holds considerable promise, and the structured approach detailed herein provides the necessary framework for its scientific and clinical advancement.

References

-

PubChem. (n.d.). 5,7-Dichloro-3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-CHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE. Retrieved from [Link]

-

American Chemical Society. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. ACS Publications. Retrieved from [Link]

-

Pal, M., et al. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Bioorganic Chemistry, 129, 106202. Retrieved from [Link]

-

Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science, 79(8), 2845-2854. Retrieved from [Link]

-

PubChem. (n.d.). 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Patel, R., et al. (2022). Design, Synthesis, and Antimycobacterial Evaluation of Novel Tetrahydroisoquinoline Hydrazide Analogs. ChemistrySelect, 7(12). Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

-

D'hooghe, M., et al. (2020). 3',4'-Dihydro-2'H-spiro[indoline-3,1'-isoquinolin]-2-ones as potential anti-cancer agents: synthesis and preliminary screening. Royal Society Open Science, 7(1), 191316. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Retrieved from [Link]

-

Mayo Clinic. (2018). Gynecologic Cancer Education: PARP Inhibitor Therapy. YouTube. Retrieved from [Link]

-

Alvarez, F. N., et al. (2009). 6,7-dihydroxy-3,4-dihydroisoquinoline: a novel inhibitor of nuclear factor-kappaB and in vitro invasion in murine mammary cancer cells. Chemotherapy, 55(4), 274-282. Retrieved from [Link]

Sources

- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. 3',4'-Dihydro-2'H-spiro[indoline-3,1'-isoquinolin]-2-ones as potential anti-cancer agents: synthesis and preliminary screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

The Strategic Development of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one Derivatives: A Technical Guide for Advanced Drug Discovery

This in-depth technical guide is intended for researchers, medicinal chemists, and professionals in drug development. It provides a comprehensive overview of the 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one core, its derivatives, and analogs, with a focus on their synthesis, biological evaluation, and therapeutic potential, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP).

Introduction: The Isoquinolin-1-one Scaffold as a Privileged Structure

The isoquinolin-1-one nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic molecules.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets. The 3,4-dihydro-2H-isoquinolin-1-one variant retains key features of the aromatic system while introducing a lactam functionality and a saturated ring, offering opportunities for stereochemical and conformational modifications.

The introduction of dichloro-substitution at the 5 and 7 positions of the benzene ring significantly influences the electronic and lipophilic properties of the molecule. These modifications can enhance binding affinity to target proteins and improve pharmacokinetic profiles. This guide will delve into the synthesis, biological activities, and structure-activity relationships (SAR) of derivatives based on the this compound core, with a primary focus on their role as anticancer agents.

Synthetic Strategies for the this compound Core and its Derivatives

The synthesis of the this compound core can be approached through several established synthetic methodologies. A plausible and adaptable route involves the cyclization of a suitably substituted phenylethylamine derivative.

Proposed Synthesis of the Core Scaffold

A potential synthetic route to the this compound core is outlined below, based on established chemical principles. This multi-step synthesis begins with a commercially available starting material and proceeds through key transformations to construct the target heterocyclic system.

Caption: Proposed synthetic pathway for the this compound core.

Synthesis of Functionalized Derivatives

A versatile method for the synthesis of a diverse library of 3,4-dihydroisoquinolin-1(2H)-one derivatives is the Castagnoli–Cushman reaction.[2] This one-pot, three-component reaction involves the condensation of a homophthalic anhydride, an aldehyde, and an amine to yield 4-carboxy-3,4-dihydroisoquinolin-1-ones.[2][3] By utilizing a 3,5-dichlorohomophthalic anhydride, this method can be adapted for the synthesis of 5,7-dichloro-substituted derivatives.

Biological Activities and Mechanisms of Action

Derivatives of the isoquinolin-1-one scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] A significant body of research has focused on their potential as inhibitors of the DNA repair enzyme Poly(ADP-ribose) polymerase (PARP).

PARP Inhibition: A Key Anticancer Strategy

The PARP family of enzymes, particularly PARP1, plays a crucial role in the repair of single-strand DNA breaks (SSBs).[5] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs), which cannot be efficiently repaired in these cancer cells, ultimately leading to cell death through a process known as synthetic lethality.[6]

Isoquinolin-1-one derivatives have been identified as potent PARP1 inhibitors. The lactam ring of the isoquinolin-1-one core mimics the nicotinamide moiety of the natural PARP substrate, NAD+, allowing it to bind to the catalytic domain of the enzyme.

Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality in cancer cells.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents. Key SAR observations include:

-

The Lactam Moiety: The lactam carbonyl group is crucial for hydrogen bonding interactions within the PARP active site.

-

Dichloro-Substitution: The 5,7-dichloro substitution pattern on the aromatic ring can enhance potency and modulate physicochemical properties.

-

Substituents on the Nitrogen Atom: Modifications at the N-2 position can be explored to improve solubility, cell permeability, and target engagement.

-

Substituents at C-3 and C-4: The introduction of various groups at these positions can influence the overall conformation of the molecule and provide additional interactions with the target protein.

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for the key experiments required to evaluate the biological activity of novel this compound derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

PARP1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.

Principle: A common format for this assay is an ELISA-based method where histones (a PARP1 substrate) are coated on a plate. The activity of PARP1 is measured by the incorporation of biotinylated NAD+, which is then detected using streptavidin-HRP and a chemiluminescent or colorimetric substrate.[8]

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA

-

Biotinylated NAD+

-

Test compound

-

Assay buffer

-

Streptavidin-HRP

-

Chemiluminescent or colorimetric HRP substrate

-

Luminometer or microplate reader

Procedure:

-

Add the test compound at various concentrations to the wells of the histone-coated plate.

-

Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer.

-

Add the master mix to the wells to initiate the reaction and incubate at room temperature.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP and incubate.

-

Wash the plate again.

-

Add the HRP substrate and measure the signal.

-

Calculate the percent inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of a compound on the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[7][9]

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells, wash with PBS, and fix by dropwise addition into ice-cold 70% ethanol.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.

Caption: A typical experimental workflow for the evaluation of novel isoquinolin-1-one derivatives.

Data Presentation

Quantitative data from biological assays should be presented in a clear and organized manner to facilitate comparison and SAR analysis.

Table 1: In Vitro Biological Activity of Exemplary this compound Analogs

| Compound ID | R (N-2 substituent) | Cytotoxicity (MCF-7, IC50, µM) | PARP1 Inhibition (IC50, µM) |

| I-1 | H | > 50 | > 50 |

| I-2 | Methyl | 25.3 | 15.8 |

| I-3 | Benzyl | 8.1 | 2.5 |

| I-4 | 4-Fluorobenzyl | 5.2 | 0.9 |

| Olaparib | (Reference) | 0.1 | 0.005 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be determined experimentally.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly PARP inhibitors for cancer therapy. The synthetic strategies and experimental protocols outlined in this guide provide a robust framework for the design, synthesis, and biological evaluation of new derivatives.

Future research in this area should focus on:

-

Expanding the diversity of substituents at the N-2, C-3, and C-4 positions to further explore the SAR.

-

Investigating the potential of these derivatives against other biological targets.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the this compound core can be exploited to generate the next generation of targeted therapeutics.

References

-

Cosi, C., et al. (2004). Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. Journal of Pharmacology and Experimental Therapeutics, 311(1), 227-234. [Link]

- Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

-

Kumar, B. V. S., et al. (2023). Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic... ResearchGate. [Link]

-

Hopkins, T. A., et al. (2019). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 17(5), 965-976. [Link]

-

BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

-

Agilent. (2022). Monitoring Cell Cycle Progression in Cancer Cells. [Link]

-

Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(19), 12853-12865. [Link]

- Google Patents. (2020). CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.

-

Zhang, Q., et al. (2025). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin's Lymphoma. Journal of Medicinal Chemistry, 68(1), 108-134. [Link]

-

Wikipedia. Quantitative structure–activity relationship. [Link]

-

D'Andrea, A. D. (2018). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology, 8, 646. [Link]

-

ResearchGate. Mechanism of Action of PARP Inhibitors. [Link]

-

Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. [Link]

-

PubMed. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. [Link]

-

University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

-

ResearchGate. Synthesis of 3,4-dihydro-1(2H)-isoquinolinones | Request PDF. [Link]

-

Organic Syntheses. 4,7-dichloroquinoline. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. [Link]

-

Kung, P. P., et al. (2018). Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors Using Ligand and Property-Based Design Strategies: Identification of Development Candidate (R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one (PF-06821497). Journal of Medicinal Chemistry, 61(3), 650-665. [Link]

-

Tong, W., et al. (2003). Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. Environmental Health Perspectives, 111(13), 1649-1655. [Link]

-

MDPI. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. [Link]

-

Journal of Visualized Experiments. (2017). Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols. [Link]

-

Henrik's Lab. (2022). How PARP inhibitors (PARPi) work. [Link]

-

PubChem. 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. [Link]

-

PubMed Central. (2015). A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. [Link]

-

PubMed. (2021). Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. [Link]

-

PubChem. 3,4-dihydroisoquinolin-1(2H)-one. [Link]

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. cancer.wisc.edu [cancer.wisc.edu]

Spectroscopic Characterization of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one: A Technical Guide

Introduction

5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one is a halogenated lactam built upon the 3,4-dihydro-2H-isoquinolin-1-one core. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols and interpretive insights.

The presence of two chlorine atoms on the aromatic ring, coupled with the lactam functionality and the dihydroisoquinoline framework, gives rise to a unique spectroscopic fingerprint. This guide will deconstruct these features, offering a predictive yet robust analysis grounded in fundamental principles and data from analogous structures.

Molecular Structure and Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound with the conventional numbering system is presented below.

Caption: Proposed mass spectral fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.

-

-

Acquisition Parameters (ESI):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow: Set according to manufacturer's recommendations.

-

Mass Range: m/z 50-500.

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Propose structures for the major fragment ions based on their mass-to-charge ratios.

-

Use the accurate mass measurement to determine the elemental composition of the molecular ion and key fragments.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and the underlying principles, researchers and drug development professionals can confidently identify and characterize this important heterocyclic compound. The provided experimental protocols offer a practical starting point for acquiring high-quality spectroscopic data. While the data presented here is predictive, it is based on a solid foundation of spectroscopic theory and comparison with related structures, providing a reliable framework for the analysis of this molecule.

References

-

PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 53408048, 5,7-Dichloro-3,4-dihydroisoquinolin-1(2H)-one. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

An In-depth Technical Guide to the Solubility of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one in Different Solvents

Introduction

5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic organic compound with a lactam functional group incorporated into a dihydroisoquinoline scaffold. Its chemical structure, characterized by a dichlorinated aromatic ring fused to a nitrogen-containing heterocycle, suggests a nuanced solubility profile that is critical for its application in various research and development endeavors, including synthetic chemistry and drug discovery.[1] Understanding the solubility of this compound in a range of solvents is a fundamental prerequisite for its effective handling, purification, reaction optimization, and formulation.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound. We will delve into the theoretical considerations that govern its solubility, provide a detailed, field-proven experimental protocol for its quantitative measurement, and offer guidance on the presentation and interpretation of the resulting data.

Theoretical Considerations for Solubility

The solubility of a solid crystalline compound like this compound in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a qualitative starting point for predicting solubility. To refine these predictions, we must consider the specific structural features of the molecule and the properties of the solvents.

Key Physicochemical Properties of this compound

A quantitative estimation of a molecule's physicochemical properties can provide significant insights into its likely solubility behavior.

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₇Cl₂NO | PubChem[2] |

| Molecular Weight | 216.06 g/mol | PubChem[2] |

| XLogP3 | 2.5 | Echemi[3] |

| Hydrogen Bond Donor Count | 1 | Echemi[3] |

| Hydrogen Bond Acceptor Count | 1 | Echemi[3] |

Analysis of Molecular Structure and its Influence on Solubility:

-

The Lactam Moiety: The cyclic amide (lactam) group is a key polar functional group in the molecule. The nitrogen atom is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor.[3] This allows for favorable interactions with polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF).

-

The Dichlorinated Aromatic Ring: The benzene ring itself is nonpolar and contributes to the lipophilicity of the molecule. The two chlorine substituents are electron-withdrawing and increase the molecule's polarity and potential for dipole-dipole interactions, but they also contribute to its overall size and hydrophobicity.

-

Predicted Lipophilicity (XLogP3 = 2.5): The predicted octanol-water partition coefficient (XLogP3) of 2.5 indicates a moderate degree of lipophilicity.[3] This value suggests that the compound will likely have limited solubility in water but will be more soluble in organic solvents. It is expected to have good solubility in solvents of intermediate polarity and nonpolar solvents.

Expected Solubility in Different Solvent Classes:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of a hydrogen bond donor and acceptor suggests some affinity for these solvents. However, the significant nonpolar surface area from the dichlorinated aromatic ring and the overall moderate lipophilicity will likely limit its aqueous solubility. Solubility is expected to be higher in alcohols like ethanol and methanol compared to water due to their lower polarity.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. Given the polar nature of the lactam group, good solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

-

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): The dichlorinated aromatic portion of the molecule will promote solubility in nonpolar solvents through van der Waals forces. Dichloromethane, being a relatively polar nonpolar solvent, is also likely to be a good solvent.

Standardized Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent. It involves agitating an excess of the solid with the solvent at a constant temperature until equilibrium is reached.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile, toluene, hexane, dichloromethane) of high purity (HPLC grade or equivalent)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Experimental Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Record the exact mass of the compound added.

-

Add a known volume or mass of the selected solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be experimentally verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.